molecular formula C14H10BrNO6S B6026923 4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid

4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid

Cat. No. B6026923
M. Wt: 400.20 g/mol
InChI Key: HDUZFMRLCJYKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid, also known as BCSB, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and is characterized by its bromine, carboxy, and sulfonamide functional groups. BCSB has been studied for its various applications in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid involves its ability to bind to the active site of the carbonic anhydrase enzyme, thereby inhibiting its activity. This results in a decrease in the production of bicarbonate ions, which are important in maintaining the pH balance of the body. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions. This can affect the pH balance of the body and can lead to metabolic acidosis. This compound has also been shown to inhibit the growth of cancer cells, which can potentially lead to its use as an anticancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid in lab experiments include its ability to selectively inhibit the activity of carbonic anhydrase, which can be useful in studying its role in various physiological processes. This compound has also been shown to have potential as an anticancer agent, which can be useful in studying its mechanism of action and potential use in cancer therapy. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid. One potential direction is to further investigate its potential use as an anticancer agent, including its mechanism of action and potential use in combination with other anticancer agents. Another potential direction is to study its effects on other physiological processes, such as its role in the regulation of blood pressure. Further studies are also needed to determine the safety and efficacy of this compound in vivo, including its potential side effects and toxicity.

Synthesis Methods

The synthesis of 4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid involves several steps, starting with the reaction of 4-bromo-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzenesulfonamide and sodium bicarbonate to produce this compound. The final product is purified through recrystallization.

Scientific Research Applications

4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid has been used in scientific research for its various applications in the fields of biochemistry and pharmacology. It has been studied as a potential inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and respiration. This compound has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-bromo-3-[(4-carboxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO6S/c15-11-6-3-9(14(19)20)7-12(11)23(21,22)16-10-4-1-8(2-5-10)13(17)18/h1-7,16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUZFMRLCJYKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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